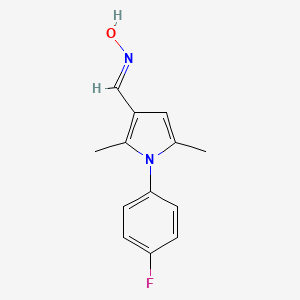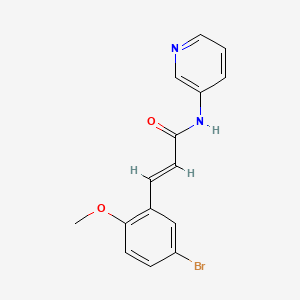
1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
Overview
Description
This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and fluorine (F) atoms. The name suggests it’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The presence of the oxime functional group (-C=N-OH) and a fluorophenyl group (a phenyl ring with a fluorine substituent) are also indicated .
Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. The 2,5-dimethyl groups suggest that there are methyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring. The 1-(4-fluorophenyl) indicates a fluorophenyl group attached to the 1st position of the ring. The carbaldehyde oxime group is likely connected to the pyrrole ring via a methylene bridge (-CH2-) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxime group can participate in various reactions such as reduction, dehydration, and Beckmann rearrangement. The pyrrole ring is aromatic and relatively stable but can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups and overall structure. For instance, the presence of the polar oxime group and the aromatic rings could influence properties like solubility, melting point, boiling point, and more .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(NE)-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9-7-11(8-15-17)10(2)16(9)13-5-3-12(14)4-6-13/h3-8,17H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMXFPZJRRXARM-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(2-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3906643.png)

![N,N-dimethyl-1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-furyl]methanamine](/img/structure/B3906660.png)


![2-(5-{[6-(methoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3906689.png)
![1-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-3-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B3906692.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B3906698.png)


![methyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3906718.png)
![2-(1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-2-yl)ethanol](/img/structure/B3906720.png)
![3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3906727.png)
![4-methoxy-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906734.png)
